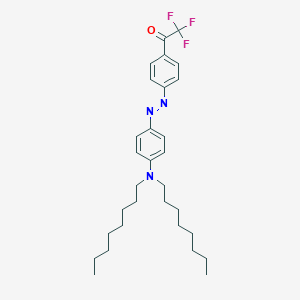

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene

Description

Properties

IUPAC Name |

1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42F3N3O/c1-3-5-7-9-11-13-23-36(24-14-12-10-8-6-4-2)28-21-19-27(20-22-28)35-34-26-17-15-25(16-18-26)29(37)30(31,32)33/h15-22H,3-14,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDDSJZBINXBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431382 | |

| Record name | Chromoionophore XV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193154-07-3 | |

| Record name | Chromoionophore XV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, a specialized diazo compound with potential applications in materials science and photopharmacology. Due to the absence of a directly published synthesis protocol for this specific molecule, this document outlines a robust, multi-step approach based on well-established and reliable organic chemistry reactions. The synthesis is divided into three primary stages: the preparation of the electron-rich coupling component, 4-(dioctylamino)aniline; the synthesis of the electron-deficient diazonium precursor, 4-(trifluoroacetyl)aniline; and the final azo coupling reaction to yield the target molecule.

Experimental Protocols and Quantitative Data

The following sections detail the proposed experimental procedures for each synthetic step. The quantitative data provided are based on reported values for analogous reactions and serve as a benchmark for expected outcomes.

Step 1: Synthesis of 4-(dioctylamino)aniline

The synthesis of the N,N-dioctylaniline precursor can be effectively achieved through the reductive amination of p-nitroaniline with octanal, followed by the reduction of the nitro group. This two-step, one-pot approach is efficient and high-yielding.

Experimental Protocol:

-

To a solution of p-nitroaniline (1 equivalent) in a suitable solvent such as methanol, add octanal (2.2 equivalents) and a catalytic amount of a dehydrating agent like acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

-

Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water, and then extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N,N-dioctyl-4-nitroaniline.

-

For the subsequent reduction of the nitro group, dissolve the crude product in ethanol or ethyl acetate.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C), to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 4-(dioctylamino)aniline by column chromatography on silica gel.

| Parameter | Expected Value |

| Reactants | p-Nitroaniline, Octanal, Sodium Borohydride, H₂/Pd/C |

| Solvent | Methanol, Ethanol/Ethyl Acetate |

| Reaction Time | 18-24 hours (total) |

| Temperature | 0°C to Room Temperature |

| Yield | 75-85% (over two steps) |

| Purification | Column Chromatography |

Step 2: Synthesis of 4-(trifluoroacetyl)aniline

The synthesis of the second precursor, 4-(trifluoroacetyl)aniline, can be accomplished via the Friedel-Crafts acylation of acetanilide with trifluoroacetic anhydride, followed by deprotection of the acetamido group.

Experimental Protocol:

-

To a cooled solution of acetanilide (1 equivalent) in a suitable solvent like dichloromethane, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise.

-

Stir the mixture at 0°C for 15-20 minutes.

-

Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the suspension while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4'-acetamido-2,2,2-trifluoroacetophenone by recrystallization or column chromatography.

-

For the deprotection step, reflux the purified intermediate in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

Cool the reaction mixture and neutralize with a base, such as sodium bicarbonate, until the pH is approximately 7-8.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 4-(trifluoroacetyl)aniline by column chromatography.

| Parameter | Expected Value |

| Reactants | Acetanilide, Trifluoroacetic Anhydride, AlCl₃, HCl |

| Solvent | Dichloromethane, Ethanol |

| Reaction Time | 10-14 hours (total) |

| Temperature | 0°C to Reflux |

| Yield | 60-70% (over two steps) |

| Purification | Recrystallization/Column Chromatography |

Step 3: Azo Coupling to form 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene

The final step is an azo coupling reaction where 4-(trifluoroacetyl)aniline is first diazotized and then coupled with 4-(dioctylamino)aniline.

Experimental Protocol:

-

Diazotization: Dissolve 4-(trifluoroacetyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 20-30 minutes.

-

Coupling: In a separate flask, dissolve 4-(dioctylamino)aniline (1 equivalent) in a suitable solvent like ethanol or acetic acid, and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the solution of 4-(dioctylamino)aniline with vigorous stirring, maintaining the temperature below 5°C.

-

Adjust the pH of the reaction mixture to be slightly acidic (pH 4-5) by adding a buffer solution (e.g., sodium acetate) to facilitate the coupling.

-

Continue stirring the reaction mixture at 0-5°C for 1-2 hours, during which the azo dye should precipitate.

-

Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and then a small amount of cold ethanol.

-

Purify the crude 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene by recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) or by column chromatography.

| Parameter | Expected Value |

| Reactants | 4-(trifluoroacetyl)aniline, Sodium Nitrite, 4-(dioctylamino)aniline |

| Solvent | Aqueous HCl, Ethanol/Acetic Acid |

| Reaction Time | 2-3 hours |

| Temperature | 0-5°C |

| Yield | 80-90% |

| Purification | Recrystallization/Column Chromatography |

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product based on the analysis of similar azobenzene derivatives.

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of both rings, with characteristic shifts due to the electron-donating dioctylamino group and the electron-withdrawing trifluoroacetyl group. Signals for the octyl chains will be in the aliphatic region. |

| ¹³C NMR | Resonances for all carbon atoms, including the aromatic carbons, the carbonyl carbon of the trifluoroacetyl group, the trifluoromethyl carbon (as a quartet), and the carbons of the octyl chains. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| IR (cm⁻¹) | Characteristic peaks for C=O stretching (trifluoroacetyl group), N=N stretching (azo group), C-F stretching, and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₃₀H₄₂F₃N₃O. |

| UV-Vis (λₘₐₓ) | An intense π-π* transition band and a weaker n-π* transition band, characteristic of azobenzene derivatives. The exact wavelength will be influenced by the donor-acceptor nature of the substituents. |

Visualized Experimental Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.

Caption: Synthetic workflow for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.

An In-depth Technical Guide on the Photophysical Properties of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction to Push-Pull Azobenzenes

Azobenzene and its derivatives are a prominent class of molecular photoswitches that undergo reversible isomerization between their thermally stable trans (E) isomer and metastable cis (Z) isomer upon irradiation with light. This photoisomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra.

The introduction of an electron-donating group (donor) at one end of the azobenzene core and an electron-withdrawing group (acceptor) at the other creates a "push-pull" system. This substitution pattern leads to a significant red-shift of the π-π* absorption band and can influence the efficiency of photoisomerization. The 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a prime example of such a system, and its photophysical properties are of great interest for applications in materials science and photopharmacology. The push-pull substitution can enhance the isomerization quantum yield compared to the parent azobenzene.[1]

Expected Photophysical Properties

The photophysical properties of push-pull azobenzenes are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The strong intramolecular charge transfer character of the excited state in these molecules leads to significant shifts in absorption and emission spectra with changes in solvent polarity. For instance, in push-pull azobenzene derivatives, a change from a nonpolar to a polar solvent can cause a noticeable shift in the absorption maximum.[2]

Table 1: Expected Absorption and Emission Data for a Representative Push-Pull Azobenzene in Various Solvents

| Solvent | Dielectric Constant | Expected λ_abs (π-π*) (nm) | Expected λ_em (nm) | Notes |

| Hexane | 1.88 | ~420-440 | ~500-530 | Nonpolar, aprotic |

| Toluene | 2.38 | ~430-450 | ~520-550 | Nonpolar, aprotic |

| Dichloromethane | 8.93 | ~450-470 | ~550-580 | Polar, aprotic |

| Acetonitrile | 37.5 | ~460-480 | ~580-610 | Polar, aprotic |

| Methanol | 32.7 | ~470-490 | ~600-630 | Polar, protic |

Note: The values presented are estimations based on data for analogous push-pull azobenzenes and the known effects of dioctylamino and trifluoroacetyl substituents. Actual experimental values may vary.

Table 2: Expected Photoisomerization Quantum Yields and Half-life

| Parameter | Expected Value | Conditions |

| Φ_(trans→cis) | 0.1 - 0.3 | Irradiation at π-π* band |

| Φ_(cis→trans) | 0.4 - 0.6 | Irradiation at n-π* band |

| t_(1/2) (cis→trans) | Seconds to Minutes | In polar solvents, at room temp. |

Note: The quantum yields of azobenzene derivatives are dependent on the irradiation wavelength.[3][4] The thermal half-life of the cis-isomer is strongly influenced by the solvent polarity.[5] For push-pull systems, the rate of thermal isomerization can increase significantly in polar solvents.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.

3.1. UV-Vis Absorption Spectroscopy

This experiment determines the wavelengths of maximum absorption (λ_max) and the molar extinction coefficients (ε) for both trans and cis isomers.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the azobenzene derivative in the desired solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilute solution (e.g., 10 µM) in a quartz cuvette with a 1 cm path length.

-

-

Procedure for trans Isomer:

-

Keep the solution in the dark for a sufficient time to ensure thermal equilibrium, which favors the trans isomer.

-

Record the absorption spectrum over a range of 250-700 nm.

-

-

Procedure for cis-rich Photostationary State:

-

Irradiate the solution in the cuvette with a light source corresponding to the π-π* absorption band of the trans isomer (e.g., a 365 nm LED).

-

Monitor the changes in the absorption spectrum until a photostationary state (no further change in the spectrum) is reached.

-

Record the final absorption spectrum of the cis-rich mixture.

-

3.2. Fluorescence Spectroscopy

This experiment measures the fluorescence emission spectrum and quantum yield. It is important to note that many azobenzene derivatives are weakly fluorescent due to efficient photoisomerization.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements.

-

Procedure:

-

Excite the sample at the λ_max of the π-π* transition for the trans isomer.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared (e.g., 450-800 nm).

-

To determine the fluorescence quantum yield (Φ_f), a standard fluorophore with a known quantum yield (e.g., rhodamine 6G in ethanol) is used as a reference. The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3.3. Determination of Photoisomerization Quantum Yield (Φ)

The photoisomerization quantum yield is the efficiency of the light-induced conversion from one isomer to another.

-

Instrumentation: UV-Vis spectrophotometer, a calibrated light source (e.g., LED), and a power meter.[6]

-

Procedure:

-

The sample is irradiated at a specific wavelength, and the change in absorbance at a monitoring wavelength is recorded as a function of time.

-

The photon flux of the light source is measured using a calibrated power meter.

-

The quantum yield is determined by analyzing the initial rate of photoisomerization.

-

Visualization of Photophysical Processes

The following diagrams illustrate the key photophysical pathways and a typical experimental workflow.

Caption: Photoisomerization pathways of a push-pull azobenzene.

Caption: Workflow for UV-Vis analysis of photoisomerization.

References

- 1. researchgate.net [researchgate.net]

- 2. Characteristics and long-term kinetics of an azobenzene derivative and a donor–acceptor Stenhouse adduct as orthogonal photoswitches - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05786K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uu.diva-portal.org [uu.diva-portal.org]

Spectroscopic Characterization of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene: A Technical Guide

Introduction

4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a push-pull azobenzene dye. This class of molecules is characterized by an electron-donating group (the dioctylamino group) at one end of the conjugated system and an electron-withdrawing group (the trifluoroacetyl group) at the other. This electronic asymmetry gives rise to interesting photophysical properties, including strong absorption in the visible region and solvatochromism. Azobenzene derivatives are widely studied for their photoisomerization properties, which allow for reversible switching between the thermally stable trans isomer and the metastable cis isomer upon irradiation with light of specific wavelengths. These characteristics make them promising candidates for applications in molecular switches, nonlinear optics, and as probes in biological systems.

This guide provides an overview of the expected spectroscopic properties of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene and outlines standard experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene based on literature values for similar push-pull azobenzene dyes.

Table 1: Predicted UV-Visible Absorption Data

| Solvent Polarity | π-π* Transition (trans) (λ_max, nm) | n-π* Transition (trans) (λ_max, nm) | π-π* Transition (cis) (λ_max, nm) |

| Nonpolar (e.g., Hexane) | ~450-470 | ~340-360 | ~380-400 |

| Polar (e.g., Acetonitrile) | ~470-500 | ~350-370 | ~390-410 |

Table 2: Predicted Fluorescence Emission Data

| Property | Expected Value | Notes |

| Emission Maximum (λ_em, nm) | ~550-650 | Dependent on solvent polarity and excitation wavelength. Generally weak due to efficient photoisomerization. |

| Quantum Yield (Φ_F) | Low (< 0.1) | Non-radiative decay pathways, such as photoisomerization, dominate. |

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, δ in ppm)

| Protons | Expected Chemical Shift Range | Multiplicity |

| Aromatic (ring with -N(Oct)₂) | 6.6 - 7.9 | d, d |

| Aromatic (ring with -COCF₃) | 7.9 - 8.2 | d, d |

| -N-CH₂- | 3.3 - 3.5 | t |

| -(CH₂)₆- | 1.2 - 1.7 | m |

| -CH₃ | 0.8 - 0.9 | t |

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, δ in ppm)

| Carbon | Expected Chemical Shift Range |

| C=O | 180 - 190 (q, J ≈ 35 Hz due to coupling with F) |

| CF₃ | 115 - 120 (q, J ≈ 290 Hz due to coupling with F) |

| Aromatic C-N | 150 - 155 |

| Aromatic C-CO | 135 - 140 |

| Aromatic C-H | 110 - 135 |

| Aromatic C-N=N | 145 - 150 |

| -N-CH₂- | ~50 |

| Alkyl Chain Carbons | 14 - 32 |

Table 5: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1690 - 1710 | Strong |

| C-F Stretch | 1100 - 1300 | Strong, multiple bands |

| N=N Stretch | 1400 - 1450 | Weak to medium |

| C-N Stretch (Aromatic) | 1300 - 1350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

Experimental Protocols

Representative Synthesis of a Push-Pull Azobenzene Dye

The synthesis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene would typically follow a diazotization reaction of 4-(trifluoroacetyl)aniline, followed by an azo coupling with N,N-dioctylaniline.

Materials:

-

4-(Trifluoroacetyl)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

N,N-dioctylaniline

-

Sodium acetate

-

Ethanol

-

Diethyl ether

-

Ice

Procedure:

-

Diazotization: Dissolve 4-(trifluoroacetyl)aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

-

Coupling: In a separate flask, dissolve N,N-dioctylaniline in ethanol and cool it to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise to the N,N-dioctylaniline solution with vigorous stirring. Maintain the temperature below 5 °C.

-

Neutralization and Precipitation: After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to 4-5. A colored precipitate of the azobenzene dye should form.

-

Isolation and Purification: Stir the reaction mixture for an additional hour at low temperature. Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Caption: Synthesis workflow for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.

Spectroscopic Characterization Protocols

UV-Visible Spectroscopy:

-

Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) at a concentration of approximately 1 mM.

-

Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance maximum between 0.5 and 1.5.

-

Record the absorption spectrum from 200 to 700 nm using a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.

-

For photoisomerization studies, irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) to induce trans-to-cis isomerization and record the spectral changes over time. Subsequently, irradiate with visible light (e.g., >420 nm) or keep in the dark to monitor the cis-to-trans back-isomerization.

Caption: Photoisomerization and corresponding UV-Vis spectral changes.

Fluorescence Spectroscopy:

-

Using the same solutions prepared for UV-Vis analysis, record the fluorescence emission spectrum using a spectrofluorometer.

-

The excitation wavelength should be set at or near the absorption maximum of the π-π* transition.

-

Scan the emission over a range from the excitation wavelength to approximately 800 nm.

-

Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and, if desired, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹⁹F NMR should also be acquired to confirm the trifluoromethyl group, which is expected to appear as a singlet.

Infrared Spectroscopy:

-

For solid samples, acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

Signaling Pathways and Logical Relationships

As a molecular probe, 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene could potentially be used to study various signaling pathways by designing its linkage to a biologically active molecule. The photoisomerization property could then be used to control the activity of the conjugated molecule with light.

Caption: General experimental workflow for characterizing the azobenzene dye.

A Technical Guide to the Thermal Stability of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a push-pull azobenzene derivative. The electron-donating dioctylamino group and the electron-withdrawing trifluoroacetyl group at opposite ends of the azobenzene core create a molecule with a significant dipole moment. This class of compounds is of interest for various applications, including molecular switches, nonlinear optics, and as photosensitive elements in drug delivery systems. The thermal stability of such molecules is a critical parameter that dictates their processing, storage, and application lifetime. This guide outlines the key aspects of thermal stability for this compound and provides the standard experimental protocols for its evaluation.

Expected Thermal Properties

The thermal stability of azobenzene derivatives is influenced by the nature and position of their substituents. For 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, the following thermal events are of primary importance:

-

Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid state. The long dioctyl chains may influence the melting behavior, potentially leading to more complex phase transitions.

-

Decomposition Temperature (Td): The temperature at which the molecule begins to chemically degrade. The robust azobenzene core generally imparts good thermal stability, though the substituent groups can be the initial sites of degradation.

-

Isomerization Barrier: Azobenzenes can exist as trans and cis isomers. The thermal stability of the less stable cis isomer is a key parameter for applications involving photo-switching. The energy barrier for thermal back-isomerization from cis to trans determines the lifetime of the cis state.

Hypothetical Thermal Data

The following table presents a hypothetical summary of the kind of quantitative data that would be obtained from thermal analysis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, based on typical values for similar compounds.

| Thermal Property | Expected Value Range | Analytical Method |

| Melting Point (Tm) | 100 - 200 °C | DSC |

| Onset Decomposition Temp. (Td) | 250 - 350 °C | TGA |

| cis-trans Isomerization Half-life | Hours to Days at RT | UV-Vis Spectroscopy |

Experimental Protocols

The thermal stability of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene can be experimentally determined using standard thermal analysis techniques.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and other phase transitions.[1][2]

Methodology:

-

A small sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

Endothermic peaks in the resulting thermogram correspond to phase transitions such as melting.

Thermogravimetric Analysis (TGA)

TGA is used to determine the decomposition temperature of the compound.[3]

Methodology:

-

A small sample (typically 5-10 mg) of the compound is placed in a high-purity ceramic or platinum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The decomposition temperature is typically reported as the onset temperature of mass loss.

Visualization of Key Processes

Conceptual Diagram of Push-Pull Azobenzene

The following diagram illustrates the electronic push-pull effect in 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, which is a key determinant of its chemical and physical properties, including its thermal stability.

Caption: Push-pull nature of the target molecule.

Experimental Workflow for Thermal Stability Analysis

The diagram below outlines the logical workflow for a comprehensive thermal stability assessment of a novel azobenzene derivative.

Caption: Workflow for thermal analysis.

Conclusion

While specific thermal stability data for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is not currently published, this guide provides a robust framework for its evaluation. Based on the extensive literature on analogous push-pull azobenzene derivatives, it is anticipated that this compound will exhibit high thermal stability, making it a potentially suitable candidate for a range of applications. The experimental protocols detailed herein represent the standard methodologies for obtaining precise and reliable data on its melting point, decomposition temperature, and isomerization kinetics. Such data is essential for the rational design and implementation of this molecule in advanced materials and therapeutic systems.

References

Technical Guide: Solubility Profile of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene

Introduction and Molecular Profile

4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a substituted aromatic azo compound. Azobenzenes are known for their photochromic properties, undergoing reversible isomerization between trans and cis forms upon light irradiation, which can alter their physical properties, including solubility[2][3][4]. Understanding the solubility of this specific derivative in various organic solvents is critical for its application in research and development, including material science, formulation, and analytical characterization.

The structure of this molecule—featuring a lipophilic N,N-dioctylamino group and an electron-withdrawing trifluoroacetyl group—suggests a complex solubility profile, likely favoring non-polar to moderately polar organic solvents over aqueous media. The long alkyl chains significantly increase its non-polar character, while the trifluoroacetyl group adds a polar, electron-deficient site.

Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility values for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene have not been published. The following table is provided as a template for researchers to populate with empirically determined data. The selection of solvents covers a range of polarities and chemical families relevant to organic synthesis, purification, and analytical chemistry.

| Organic Solvent | Chemical Family | Polarity Index (Snyder) | Solubility at 25°C (g/L) | Molar Solubility at 25°C (mol/L) | Observations |

| n-Hexane | Alkane | 0.1 | [Data Not Available] | [Data Not Available] | |

| Toluene | Aromatic Hydrocarbon | 2.4 | [Data Not Available] | [Data Not Available] | |

| Diethyl Ether | Ether | 2.8 | [Data Not Available] | [Data Not Available] | |

| Dichloromethane | Halogenated Alkane | 3.1 | [Data Not Available] | [Data Not Available] | |

| Tetrahydrofuran (THF) | Ether | 4.0 | [Data Not Available] | [Data Not Available] | |

| Ethyl Acetate | Ester | 4.4 | [Data Not Available] | [Data Not Available] | |

| Acetone | Ketone | 5.1 | [Data Not Available] | [Data Not Available] | |

| Acetonitrile | Nitrile | 5.8 | [Data Not Available] | [Data Not Available] | |

| Isopropanol | Alcohol | 3.9 | [Data Notavailable] | [Data Not Available] | |

| Ethanol | Alcohol | 4.3 | [Data Not Available] | [Data Not Available] | |

| Methanol | Alcohol | 5.1 | [Data Not Available] | [Data Not Available] | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | [Data Not Available] | [Data Not Available] |

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the solubility of solid compounds in organic solvents[5][6]. Given the compound's chromophoric nature, UV-Vis spectrophotometry is a suitable analytical method for quantification.

3.1 Materials and Equipment

-

4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

3.2 Procedure

-

Preparation of Standard Solutions: Create a stock solution of the compound in a highly soluble solvent (e.g., Dichloromethane). Perform serial dilutions to generate a set of standards with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. This ensures a saturated solution with undissolved solid present.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes)[5].

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter. Immediately dilute the aliquot with a known volume of solvent to bring its concentration within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the key factors influencing the solubility of the target compound.

Caption: Experimental workflow for determining compound solubility.

Caption: Key molecular and solvent factors governing solubility.

References

In-Depth Technical Guide: 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene (CAS 193154-07-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, structure, and primary applications of the compound with CAS number 193154-07-3, identified as 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene. Also known by the trade name Chromoionophore XV, this molecule is a specialized organic dye belonging to the azobenzene class of compounds. Its principal application lies in the field of analytical chemistry, specifically as a chromoionophore in the fabrication of optical chemical sensors (optodes) and ion-selective electrodes. This document details its known physicochemical properties, provides insights into its synthesis, and describes its mechanism of action as a chemosensor. Notably, there is no evidence in the current scientific literature to suggest that this compound has applications in drug development or interacts with biological signaling pathways.

Chemical Structure and Properties

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene is an asymmetrical azobenzene derivative. The structure features a diazo bridge (-N=N-) connecting two phenyl rings. One ring is substituted with a dioctylamino group, which acts as an electron-donating group, while the other is substituted with a trifluoroacetyl group, a strong electron-withdrawing group. This "push-pull" electronic structure is characteristic of many azo dyes and is crucial for its function as a chromoionophore.

Chemical Structure

-

CAS Number: 193154-07-3

-

IUPAC Name: 1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone

-

Synonyms: N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline, Chromoionophore XV

-

Molecular Formula: C₃₀H₄₂F₃N₃O

-

SMILES: CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F

Physicochemical Properties

A summary of the key physicochemical properties for 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene is presented in the table below. These values are primarily computationally predicted and sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Weight | 517.67 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like THF, PVC plasticizers (e.g., DOS) | Inferred from application |

| pKa | Not available | - |

Synthesis

General Synthetic Approach: Azo Coupling

The synthesis of azobenzene compounds is classically achieved through a diazo coupling reaction. This would likely involve the diazotization of an aniline derivative followed by coupling with an electron-rich aromatic compound.

A plausible, though not definitively documented, synthetic workflow is illustrated below:

Alternative Synthetic Methods

Other established methods for azobenzene synthesis include the Mills reaction (condensation of an aromatic nitroso compound with an aniline) and the Wallach reaction (rearrangement of azoxybenzenes). These represent alternative, though potentially less direct, routes to the target molecule.

Mechanism of Action and Applications

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene functions as a chromoionophore, a type of chemical sensor that changes color in response to the presence of specific ions. This property is exploited in the fabrication of ion-selective electrodes and optical sensors (optodes).

Principle of Operation

The operation of this chromoionophore is based on a change in its electronic structure upon interaction with ions. In an ion-selective membrane, the chromoionophore is typically used in conjunction with a specific ionophore (a molecule that selectively binds a target ion) and a plasticizer within a polymer matrix like PVC.

The general mechanism can be described as follows:

-

The ionophore selectively binds the target cation.

-

To maintain charge neutrality within the membrane, a proton (H⁺) is released from the chromoionophore.

-

The deprotonation of the chromoionophore alters its electronic conjugation, resulting in a measurable change in its absorbance spectrum (i.e., a color change).

-

The magnitude of this spectral change is related to the concentration of the target ion in the sample.

This relationship is depicted in the following diagram:

Experimental Protocols: Use in Ion-Selective Electrodes

While a specific protocol for this exact chromoionophore is not detailed in the available literature, a general experimental procedure for fabricating and using an ion-selective optode membrane would be as follows:

Materials:

-

Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

-

Ionophore (selective for the target ion)

-

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene (Chromoionophore XV)

-

Tetrahydrofuran (THF)

Membrane Preparation ("Cocktail")

-

Precisely weigh the PVC, plasticizer, ionophore, and chromoionophore. A typical ratio might be around 33% PVC, 65% plasticizer, 1% ionophore, and 1% chromoionophore by weight.

-

Dissolve all components in a minimal amount of fresh, high-purity THF.

-

Mix thoroughly to ensure a homogenous solution.

Electrode Fabrication

-

The prepared "cocktail" is then typically cast onto a suitable support, such as a glass slide or the tip of a fiber optic cable.

-

The solvent (THF) is allowed to evaporate slowly, leaving a thin, flexible, ion-sensitive membrane.

Measurement Procedure

-

The fabricated optode is exposed to a series of standard solutions of the target ion to create a calibration curve.

-

The change in absorbance at a specific wavelength is measured for each standard.

-

The optode is then exposed to the unknown sample, and its absorbance change is recorded.

-

The concentration of the ion in the sample is determined by interpolating from the calibration curve.

Biological Activity and Signaling Pathways

There is currently no scientific evidence to suggest that 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene has any intended biological activity or interacts with known signaling pathways. Its design and application are purely in the realm of chemical sensing. Some azobenzene compounds have been investigated for cytotoxic effects, but no such data is available for this specific molecule. Given its high lipophilicity, it would likely exhibit poor bioavailability and would be unsuitable for systemic administration in a drug development context.

Conclusion

4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene (CAS 193154-07-3) is a specialized chromoionophore used in the development of chemical sensors. Its "push-pull" electronic structure allows for a distinct color change upon deprotonation, a process that can be coupled to the selective binding of a target ion by an ionophore. While detailed, specific synthesis and application protocols are proprietary or not widely published, its function and general use are well-understood within the principles of analytical chemistry. For professionals in drug development, it is important to note the lack of evidence for any pharmacological activity or interaction with biological systems. Its utility is confined to its role as a highly specialized analytical reagent.

References

N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline: A Technical Whitepaper on a Novel Azo Dye

Audience: Researchers, scientists, and drug development professionals.

Abstract

N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline is a specialized organic dye belonging to the vast family of azo compounds. While specific literature on this exact molecule is sparse, its structural components—a lipophilic N,N-dioctylaniline moiety, a chromophoric azo group, and an electron-withdrawing trifluoroacetylphenyl group—suggest unique properties and significant potential in various scientific and technological domains. This whitepaper outlines the probable synthetic route, predicted physicochemical characteristics, and potential applications of this compound, drawing parallels from structurally related and well-documented azo dyes. The inclusion of long alkyl chains and a trifluoroacetyl group is anticipated to impart high solubility in nonpolar environments and modulate the electronic properties of the dye, respectively, making it a candidate for applications in materials science, sensing, and biological imaging.

Introduction

Azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, represent the largest and most diverse class of synthetic colorants.[1][2] Their applications are extensive, ranging from traditional uses in the textile and printing industries to advanced roles in biomedical sciences, such as cellular imaging, drug delivery, and photopharmacology.[3][4][5] The color and properties of azo dyes can be finely tuned by introducing various substituents onto the aromatic rings.[6]

The subject of this whitepaper, N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline, incorporates two key features that distinguish it from common azo dyes:

-

N,N-dioctylamino group: The two octyl chains render the molecule highly lipophilic, enhancing its solubility in nonpolar solvents and lipid-rich environments like cell membranes.[1]

-

Trifluoroacetyl group: As a potent electron-withdrawing group, the trifluoroacetyl moiety is expected to significantly influence the photophysical properties of the dye, such as its absorption and emission spectra.

This document provides a comprehensive overview of the discovery (by analogy), synthesis, and potential significance of this novel dye.

Proposed Synthesis

The synthesis of N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline can be logically achieved through a classic two-step diazotization-coupling reaction, a cornerstone of azo dye chemistry.[1]

-

Diazotization: The process begins with the formation of a diazonium salt from a primary aromatic amine. In this case, 4-amino-trifluoroacetophenone would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0–5 °C).[7]

-

Azo Coupling: The resulting 4-(trifluoroacetyl)phenyldiazonium salt, a highly reactive electrophile, is then coupled with the electron-rich aromatic ring of N,N-dioctylaniline. The coupling reaction is an electrophilic aromatic substitution, with the azo group typically adding to the para position of the aniline derivative.

The overall proposed synthetic workflow is depicted below.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis of azo dyes of this type, based on established chemical literature.

Diazotization of 4-Amino-trifluoroacetophenone

-

Dissolve 4-amino-trifluoroacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0–5 °C in an ice-water bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0–5 °C for 30-45 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling step.

Azo Coupling with N,N-Dioctylaniline

-

In a separate beaker, dissolve N,N-dioctylaniline (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

-

Cool this solution to 0–5 °C in an ice-water bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the N,N-dioctylaniline solution with vigorous stirring.

-

Maintain the temperature at 0–5 °C and continue stirring for 1-2 hours. The formation of the azo dye is often indicated by the appearance of a brightly colored precipitate.

-

Isolate the crude product by filtration, wash thoroughly with cold water to remove any unreacted salts, and then dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, hexane) to obtain the final N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline.

Physicochemical Properties and Data Presentation

Table 1: Predicted and Analogous Photophysical Properties of Azo Dyes

| Property | Predicted for Target Compound | Data from Analogous Dyes (e.g., N,N-dialkyl-4-(phenylazo)anilines) | Reference |

| Absorption Max (λmax) | ~450-500 nm (in nonpolar solvents) | 400-480 nm | [8][9] |

| Molar Absorptivity (ε) | High (indicative of a strong π-π* transition) | 10,000 - 30,000 M⁻¹cm⁻¹ | [8] |

| Fluorescence | Likely weak or non-fluorescent (common for azo dyes) | Often non-fluorescent due to efficient trans-cis isomerization | [9] |

| Solubility | High in nonpolar organic solvents (e.g., hexane, toluene) | Varies with alkyl chain length | General Principle |

| Physical State | Likely a colored solid at room temperature | Typically crystalline solids | General Principle |

Significance and Potential Applications

The unique combination of high lipophilicity and modulated electronic properties suggests several areas of significance for N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline.

-

Materials Science: Its high solubility in nonpolar matrices makes it an excellent candidate for coloring plastics, oils, and waxes. The long alkyl chains can act as plasticizers, integrating well into polymer chains.

-

Sensing and Molecular Probes: Azo dyes often exhibit solvatochromism, where their color changes with the polarity of the solvent. The strong dipole moment induced by the trifluoroacetyl group could enhance this effect, allowing the molecule to be used as a probe for microenvironment polarity.

-

Biological Applications: The lipophilic nature of the dye would facilitate its partitioning into cellular membranes. This property could be exploited for staining lipids or as a probe to study membrane dynamics. Furthermore, azo compounds are being investigated for their potential as drug carriers, with the azo bond being cleavable under specific biological conditions (e.g., by azoreductases in the colon), offering a mechanism for targeted drug release.[4]

Conclusion

While N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline is not a widely documented compound, a logical synthetic pathway can be proposed based on fundamental principles of organic chemistry. Its unique structural characteristics—long alkyl chains imparting lipophilicity and a trifluoroacetyl group modifying its electronic properties—suggest a range of advanced applications beyond traditional dyeing. Further research is warranted to synthesize this molecule, characterize its photophysical properties, and explore its potential in materials science, chemical sensing, and biomedical applications. This whitepaper serves as a foundational guide for researchers interested in the development and application of novel, functional azo dyes.

References

- 1. benchchem.com [benchchem.com]

- 2. plantarchives.org [plantarchives.org]

- 3. researchgate.net [researchgate.net]

- 4. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azo Dyes Application and Effects | PPTX [slideshare.net]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Photochemical Efficiency: A Technical Guide to the Quantum Yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene Photoisomerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the photoisomerization quantum yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene. While specific experimental data for this particular molecule is not extensively reported in publicly available literature, this document outlines the foundational concepts of push-pull azobenzene photochemistry, factors influencing quantum yield, and detailed experimental protocols based on established research of analogous compounds.

Introduction to Push-Pull Azobenzene Photoisomerization

Azobenzene and its derivatives are a prominent class of molecular photoswitches, capable of reversible isomerization between their thermally stable trans (E) and metastable cis (Z) forms upon light irradiation.[1] This process is the foundation for their application in diverse fields, including photopharmacology, materials science, and molecular machinery.[2][3] The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed.

The compound 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a "push-pull" substituted azobenzene. The dioctylamino group acts as a strong electron-donating group (push), while the trifluoroacetyl group is a potent electron-withdrawing group (pull). This substitution pattern significantly influences the molecule's electronic structure and, consequently, its photophysical properties.[4][5] Push-pull substituents tend to red-shift the absorption spectrum, bringing the π-π* transition into the visible region, and can have a profound effect on the photoisomerization quantum yield and the thermal stability of the cis isomer.[6][7]

Factors Influencing Quantum Yield

The quantum yield of azobenzene photoisomerization is not an intrinsic constant but is highly sensitive to a variety of environmental and structural factors.

-

Excitation Wavelength: The quantum yield can be dependent on whether the excitation occurs into the n-π* or the π-π* absorption band.[4][6] For many push-pull azobenzenes, the n-π* transition is often masked by the more intense π-π* band.

-

Solvent Polarity and Viscosity: The solvent environment plays a critical role in the isomerization process.[8][9] Solvent polarity can affect the energy levels of the excited states, while viscosity can influence the rotational and inversional motions required for isomerization.[7]

-

Substituent Effects: The nature and position of substituents on the azobenzene core are primary determinants of the quantum yield.[10] Electron-donating and -withdrawing groups modulate the energy landscape of the excited states and the pathways of relaxation back to the ground state.[5][11]

-

Temperature: Temperature can influence the rates of non-radiative decay processes that compete with photoisomerization, thereby affecting the quantum yield.

Quantitative Data for Related Azobenzene Derivatives

To provide a framework for the expected quantum yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, the following table summarizes the photoisomerization quantum yields for azobenzene and several push-pull derivatives. It is crucial to note the significant influence of the solvent and excitation wavelength on the quantum yield.

| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Reference |

| Azobenzene | n-Hexane | 313 (π-π) | 0.11 | [4][6] |

| Azobenzene | n-Hexane | ~440 (n-π) | 0.25 | [4][6] |

| Azobenzene | Isooctane | 313 | 0.13 | [12] |

| Azobenzene | Cyclohexane | 313 | 0.10 | [12] |

| 4-amino-4'-cyano-azobenzene | Various | - | Generally higher than azobenzene | [13] |

| O2N-AB-NH2 | - | - | Double the quantum yield of azobenzene | [5] |

| NC-AB-OMe | - | - | Double the quantum yield of azobenzene | [5] |

Experimental Protocol for Quantum Yield Determination

The following section details a generalized experimental methodology for determining the photoisomerization quantum yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene using UV-Vis spectroscopy and chemical actinometry.

Materials and Instrumentation

-

4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene

-

Spectroscopic grade solvents (e.g., hexane, acetonitrile, DMSO)

-

Potassium ferrioxalate (for actinometry)

-

1,10-phenanthroline solution

-

Sulfuric acid

-

Sodium acetate buffer

-

UV-Vis spectrophotometer

-

Monochromatic light source (e.g., laser or lamp with a monochromator)

-

Quartz cuvettes

-

Stirring plate

Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene of known concentration in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.

-

Prepare the potassium ferrioxalate actinometer solution according to standard procedures.

-

-

Determination of Photon Flux (Actinometry):

-

Fill a quartz cuvette with the potassium ferrioxalate solution and irradiate it with the monochromatic light source at the same wavelength that will be used for the sample for a known period.

-

After irradiation, develop the actinometer solution by adding 1,10-phenanthroline and buffer to form the colored Fe(II)-phenanthroline complex.

-

Measure the absorbance of the complex at 510 nm and calculate the number of Fe(II) ions formed, which directly relates to the number of photons absorbed. This allows for the determination of the photon flux of the light source.

-

-

Sample Irradiation and Monitoring:

-

Fill a quartz cuvette with the solution of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.

-

Irradiate the sample with the monochromatic light source under constant stirring.

-

At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the sample. The decrease in the absorbance of the trans isomer's π-π* band and the increase in the absorbance of the cis isomer's band will be observed.

-

-

Data Analysis and Quantum Yield Calculation:

-

From the spectral data, determine the change in the concentration of the trans isomer over time. This requires knowledge of the molar extinction coefficients of both the pure trans and pure cis isomers. The pure cis isomer spectrum can often be obtained by irradiating the sample until a photostationary state is reached and then mathematically isolating the spectrum.

-

The initial rate of photoisomerization (moles of isomerized compound per unit time) can be determined from the initial slope of a plot of concentration versus time.

-

The quantum yield (Φ) is then calculated using the following equation:

Φ = (initial rate of isomerization) / (photon flux)

-

Visualizing the Process

Photoisomerization Pathway

The following diagram illustrates the reversible photoisomerization of a push-pull azobenzene from the more stable trans isomer to the cis isomer upon light absorption, and the subsequent thermal or photochemical relaxation back to the trans form.

Caption: Reversible photoisomerization of a push-pull azobenzene.

Experimental Workflow for Quantum Yield Determination

The diagram below outlines the key steps in the experimental determination of the photoisomerization quantum yield.

Caption: Workflow for quantum yield determination.

Conclusion

The determination of the photoisomerization quantum yield is a critical step in characterizing new photoswitchable molecules like 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene. While specific data for this compound requires experimental investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers to undertake such studies. Understanding the interplay of substituent effects, solvent environment, and excitation conditions will be paramount in harnessing the full potential of this and other novel push-pull azobenzenes in advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [diposit.ub.edu]

- 4. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Theoretical Study of Solvent Effects on the Ground and Low-Lying Excited Free Energy Surfaces of a Push–Pull Substituted Azobenzene | Publicación [silice.csic.es]

Cis-trans isomerization kinetics of push-pull azobenzenes.

An In-depth Technical Guide to the Cis-trans Isomerization Kinetics of Push-Pull Azobenzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives are a cornerstone of photopharmacology and smart materials, primarily due to their ability to undergo reversible cis-trans isomerization upon light irradiation.[1][2] The molecule can be switched from its stable trans isomer to a metastable cis isomer, typically with UV or visible light, and can revert back either photochemically or thermally.[3][4] This guide focuses on a specific, highly significant class: push-pull azobenzenes . These compounds are asymmetrically substituted at the 4 and 4' positions with an electron-donating group (the "push") and an electron-withdrawing group (the "pull").

This substitution pattern creates unique electronic properties that profoundly influence the isomerization kinetics. Key characteristics of push-pull systems include a red-shifted π-π* absorption band, allowing for isomerization with visible light, and significantly faster thermal cis-to-trans relaxation rates, often on the scale of milliseconds to seconds.[5][6] Understanding and controlling these kinetics are critical for applications ranging from triggered drug delivery to photodynamic materials.[1][7][8]

Core Concepts of Isomerization

The isomerization of push-pull azobenzenes involves two primary processes: photoisomerization from the trans to the cis state and the reverse thermal relaxation from cis back to the stable trans state.

Photoisomerization: trans → cis

Irradiation of the stable trans isomer populates excited electronic states, initiating the conversion to the cis form. Two main electronic transitions are involved:

-

π→π* Transition: This is a strongly allowed transition, typically in the visible region for push-pull systems, resulting in a high extinction coefficient. Excitation to the S₂ (ππ*) state is a primary route for efficient trans-to-cis isomerization.[9][10]

-

n→π* Transition: A symmetry-forbidden transition, this band is weaker and often overlaps with the stronger π→π* band in push-pull derivatives.[4]

Upon excitation, the molecule rapidly moves out of the Franck-Condon region, typically within 100-300 fs, and decays through conical intersections back to the ground state, partitioning between the trans and cis isomers.[11][12] The efficiency of this process is quantified by the photoisomerization quantum yield (Φ) , which is the ratio of molecules that isomerize to the number of photons absorbed. In push-pull systems, the quantum yield can be significantly enhanced compared to unsubstituted azobenzene.[5][13]

Thermal Isomerization: cis → trans

The metastable cis isomer relaxes back to the thermodynamically stable trans form in the dark. The rate of this thermal process is highly sensitive to the molecular structure and its environment. Two competing mechanisms govern this relaxation:

-

Inversion (or Planar Inversion): This pathway involves a semi-linear transition state where one of the nitrogen-carbon bonds bends, maintaining the N=N double bond.[14] For unsubstituted azobenzene in nonpolar solvents, inversion is often the favored, lower-energy path.[6]

-

Rotation: This mechanism proceeds through a twisted transition state where the N=N π-bond is broken, allowing rotation around the N-N single bond.[14] This pathway is characterized by a more polar transition state.

For push-pull azobenzenes, the choice of mechanism is critically dependent on the solvent polarity. The polar nature of the rotational transition state is stabilized by polar solvents, significantly lowering the activation energy and accelerating the isomerization rate.[14][15][16] Consequently, a switch from an inversion mechanism in nonpolar solvents to a much faster rotational mechanism in polar solvents is frequently observed.[15][16] This solvent-dependent rate can vary by orders of magnitude.[5]

Quantitative Kinetic Data

The kinetics of isomerization are highly dependent on the specific electron-donating and -withdrawing groups, as well as the solvent environment. The following tables summarize representative quantitative data from the literature.

Table 1: Thermal cis-to-trans Isomerization Kinetics

| Push-Pull Azobenzene | Solvent | Rate Constant (k_th) | Half-life (t₁/₂) | Activation Energy (Ea) | Ref. |

| 4-dimethylamino-4'-nitroazobenzene | Cyclohexane | 1.1 x 10⁻⁴ s⁻¹ (25°C) | ~105 min | 93.3 kJ/mol | [17],[18] |

| 4-dimethylamino-4'-nitroazobenzene | Acetonitrile | 1.8 x 10⁻² s⁻¹ (25°C) | ~38 s | 75.3 kJ/mol | [17],[18] |

| 4-amino-4'-cyanoazobenzene | Water | - | Fast (ms-s range) | - | [19] |

| 4-anilino-4'-nitroazobenzene | Dichloromethane | 1.48 x 10⁻³ s⁻¹ (25°C) | ~7.8 min | 78.8 kJ/mol | [14] |

| 4-anilino-4'-nitroazobenzene | Acetonitrile | 1.15 x 10⁻² s⁻¹ (25°C) | ~1 min | 69.1 kJ/mol | [14] |

| 4-hydroxyazobenzene derivative | Ethanol | - | ms timescale | 146 kJ/mol (in film) | [20],[6] |

Note: Rates are highly temperature-dependent. Values are illustrative for comparison.

Table 2: Photoisomerization Quantum Yields (Φ)

| Push-Pull Azobenzene | Solvent | Excitation λ (nm) | Φ (trans→cis) | Φ (cis→trans) | Ref. |

| Parent Azobenzene | n-hexane | UV (ππ) | ~0.11 | ~0.27 | [13] |

| Parent Azobenzene | n-hexane | Vis (nπ) | ~0.25 | ~0.56 | [13] |

| O₂N-AB-NH₂ | - | - | Double that of AB | - | [5] |

| NC-AB-OMe | - | - | Double that of AB | - | [5] |

Note: Quantum yields for push-pull systems are often reported relative to parent azobenzene and can be wavelength-dependent.[13]

Experimental Protocols

Accurate determination of isomerization kinetics requires precise experimental techniques. The primary methods employed are UV-Visible spectroscopy for slower thermal reactions and photostationary state analysis, and flash photolysis for ultrafast dynamics.

UV-Visible Spectroscopy for Thermal Kinetics

This method is used to monitor the slow thermal decay of the cis isomer back to the trans isomer in the dark.

Methodology:

-

Sample Preparation: A solution of the azobenzene derivative in the desired solvent is prepared in a quartz cuvette at a known concentration (e.g., ~5 x 10⁻⁵ M).[20][21]

-

Initial Spectrum: The UV-Vis absorption spectrum of the pure trans isomer is recorded.

-

Photoisomerization: The sample is irradiated with a light source (e.g., UV lamp at 365 nm or a visible light laser) until the photostationary state (PSS) is reached, characterized by no further changes in the absorption spectrum. This creates a high population of the cis isomer.

-

Kinetic Monitoring: The irradiation source is turned off, and the sample is kept in the dark at a constant, controlled temperature. Absorption spectra are then recorded at regular time intervals.

-

Data Analysis: The change in absorbance at a specific wavelength (typically the λ_max of the trans or cis isomer) is monitored over time. The thermal relaxation typically follows first-order kinetics. The natural logarithm of the absorbance change is plotted against time, and the negative slope of the resulting line gives the first-order rate constant (k_th).

-

Thermodynamic Parameters: By repeating the experiment at various temperatures, an Eyring plot can be constructed to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the isomerization process.[20]

Flash Photolysis for Ultrafast Dynamics

To study the rapid events following photoexcitation (on the femtosecond to picosecond timescale), transient absorption spectroscopy (a pump-probe technique) is employed.[11][22][23][24]

Methodology:

-

Pump Pulse: An ultrashort, intense laser pulse (the "pump") excites the sample, initiating the isomerization.

-

Probe Pulse: A weaker, broadband pulse (the "probe") is passed through the sample at a specific time delay after the pump pulse.

-

Transient Spectrum: The absorption of the probe pulse is measured, revealing the transient absorption spectrum of the excited states or newly formed isomers at that specific time delay.

-

Time-Resolved Data: By systematically varying the time delay between the pump and probe pulses, the evolution of the transient species can be mapped out on ultrafast timescales.

-

Kinetic Modeling: The decay of excited state signals and the appearance of ground state signals are fitted to exponential decay models to extract lifetimes and rate constants for processes like internal conversion and vibrational cooling.[11][22]

Influence of Substituents and Environment

The kinetics of push-pull azobenzenes are not intrinsic but are modulated by a complex interplay between the electronic nature of the substituents and the surrounding solvent environment.

-

Substituent Strength: The rate of thermal relaxation is directly related to the strength of the donor and acceptor groups. Stronger push-pull character (e.g., -NH₂/-NO₂) leads to a more polar ground state and a transition state that is even more polar, thus accelerating the rotational mechanism in polar solvents.[13]

-

Solvent Polarity: As detailed previously, solvent polarity is a dominant factor. Polar solvents stabilize the polar rotational transition state, drastically increasing the rate of thermal cis-to-trans isomerization.[14][15] This effect can be so pronounced that it causes a mechanistic switch from inversion to rotation.[16]

-

Steric Effects: Bulky substituents, particularly at the ortho positions, can sterically hinder the planarity of the molecule or the transition state, affecting isomerization rates.[17][18]

-

Specific Interactions: Hydrogen bonding between the azo group or substituents and protic solvents (like water or ethanol) can influence the electronic structure and favor the rotational pathway, further accelerating thermal decay.[6]

Conclusion and Outlook

The isomerization kinetics of push-pull azobenzenes are governed by a sophisticated interplay of electronic structure, excited-state dynamics, and environmental factors. The defining characteristic of these photoswitches is their tunable and often rapid thermal relaxation, which is primarily controlled by solvent polarity through the stabilization of a polar rotational transition state. This sensitivity allows for the rational design of molecules with specific kinetic profiles. For researchers in materials science and drug development, a thorough understanding of these kinetic principles is paramount for designing effective light-activated systems, from controlled-release hydrogels to photodynamic therapies that operate on biologically relevant timescales. Future research will continue to focus on refining this control, enabling even more precise spatiotemporal activation in complex biological environments.

References

- 1. researchgate.net [researchgate.net]

- 2. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Incorporation of Visible Light-Responsive Push-Pull Azobenzene into Polymer Networks toward the Construction of Photodynamic Hydrogel Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research on advanced photoresponsive azobenzene hydrogels with push–pull electronic effects: a breakthrough in photoswitchable adhesive technologies - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Spectral Tuning and Photoisomerization Efficiency in Push-Pull Azobenzenes: Designing Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. longdom.org [longdom.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The thermal isomerization of azobenzenes. III. Substituent, solvent, and pressure effects on the thermal isomerization of push-pull azobenzenes | Semantic Scholar [semanticscholar.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Theoretical study of solvent effects on the ground and low-lying excited free energy surfaces of a push-pull substituted azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. files.eric.ed.gov [files.eric.ed.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene as a Molecular Switch

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a photoswitchable molecule belonging to the class of "push-pull" azobenzenes. This class of compounds is characterized by an electron-donating group (the dioctylamino group) at one end of the molecule and an electron-withdrawing group (the trifluoroacetyl group) at the other. This electronic asymmetry gives rise to distinct photophysical properties, making it a valuable tool for applications requiring precise spatiotemporal control.

Like other azobenzene derivatives, 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene can exist in two isomeric forms: a thermally stable trans isomer and a metastable cis isomer. The molecule can be switched from its trans to its cis form upon irradiation with UV or visible light, and the reverse isomerization can be triggered by a different wavelength of light or by thermal relaxation. This reversible isomerization induces a significant change in the molecule's geometry and dipole moment, which can be harnessed to modulate the function of biological systems or the properties of materials.

Data Presentation

The photophysical and thermal properties of push-pull azobenzenes are highly dependent on their substitution pattern and the solvent environment. The following tables summarize representative quantitative data for analogous push-pull azobenzene derivatives.

Table 1: Photophysical Properties of Representative Push-Pull Azobenzene Analogs

| Property | trans Isomer | cis Isomer | Wavelength for trans → cis | Wavelength for cis → trans | Reference |

| Absorption Maximum (λmax) | ~450-500 nm (π-π* transition) | ~350-400 nm (π-π) & ~450-550 nm (n-π) | ~450-500 nm | >550 nm or thermal | [1] |

| Molar Extinction Coefficient (ε) | High (e.g., >20,000 M⁻¹cm⁻¹) | Lower for π-π, Higher for n-π | - | - | [1] |

| Quantum Yield (Φ) | Solvent and wavelength dependent (typically 0.1-0.5) | Solvent and wavelength dependent | - | - | [2] |

Table 2: Thermal Isomerization Properties of Representative Push-Pull Azobenzene Analogs

| Property | Value | Conditions | Reference |

| Thermal Half-life (t½) of cis isomer | Milliseconds to hours | Solvent and temperature dependent | [3][4] |

| Activation Energy (Ea) for thermal relaxation | Varies with solvent polarity | - | [5] |

Experimental Protocols

Protocol 1: Synthesis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene

This protocol describes a general synthetic route for push-pull azobenzenes, which can be adapted for the target molecule. The synthesis typically involves a diazo coupling reaction between an electron-rich aniline and an electron-poor diazonium salt.

Materials:

-

4-(dioctylamino)aniline

-

4-(trifluoroacetyl)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium acetate

-

Suitable solvent (e.g., ethanol, methanol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-